molecular formula C9H11F3N2 B14838632 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14838632
M. Wt: 204.19 g/mol
InChI Key: PYIUUPGSDGCLBD-UHFFFAOYSA-N
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Description

2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
  • N-benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride
  • 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine

Uniqueness

2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine stands out due to its specific trifluoromethyl substitution on the pyridine ring, which imparts unique chemical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability, reactivity, and biological activity .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C9H11F3N2/c1-6-4-7(2-3-13)14-8(5-6)9(10,11)12/h4-5H,2-3,13H2,1H3

InChI Key

PYIUUPGSDGCLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)CCN

Origin of Product

United States

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